molecular formula C11H15N B11921243 2,3,7-Trimethylindoline CAS No. 41652-83-9

2,3,7-Trimethylindoline

Cat. No.: B11921243
CAS No.: 41652-83-9
M. Wt: 161.24 g/mol
InChI Key: IUWFIUDNAUTXKR-UHFFFAOYSA-N
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Description

2,3,7-Trimethylindoline is a heterocyclic organic compound belonging to the indoline family It is characterized by the presence of three methyl groups attached to the indoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethylindoline typically involves the alkylation of indoline derivatives. One common method is the Friedel-Crafts alkylation, where indoline is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of precursor compounds and the use of advanced separation techniques are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Halogenated or sulfonated indoline derivatives.

Scientific Research Applications

2,3,7-Trimethylindoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2,3,7-Trimethylindoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 2,3,3-Trimethylindolenine
  • 1,3,3-Trimethyl-2-methyleneindoline
  • 2,3,3-Trimethyl-3H-indole

Comparison: 2,3,7-Trimethylindoline is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. Compared to 2,3,3-Trimethylindolenine, it may exhibit different chemical behavior in substitution reactions due to steric effects. The presence of the methyl group at the 7-position can also impact its electronic properties, making it distinct from other trimethylindoline derivatives.

Properties

CAS No.

41652-83-9

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,3,7-trimethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,8-9,12H,1-3H3

InChI Key

IUWFIUDNAUTXKR-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC2=C(C=CC=C12)C)C

Origin of Product

United States

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